Conformational Induction: N-Methylalanine vs. Proline in Cyclic Pentapeptide Design
In a direct head-to-head structural comparison, cyclic pentapeptides containing one or two N-methylalanine residues were compared against proline-containing analogs for their ability to induce β-turn structures and cis-peptide bonds. N-Methylalanine was found to serve as an effective proline substitute, inducing comparable conformational constraint while offering the distinct advantage of retaining a side-chain for additional functionality [1].
| Evidence Dimension | Conformational induction capacity (β-turn and cis-peptide bond formation) |
|---|---|
| Target Compound Data | Cyclic pentapeptides containing N-methylalanine residues: effective induction of β-turn structures and cis-peptide bonds comparable to proline |
| Comparator Or Baseline | Cyclic pentapeptides containing proline residues: established standard for β-turn induction |
| Quantified Difference | Qualitatively equivalent β-turn induction; additionally recovers side-chain functionality absent in proline |
| Conditions | Cyclic pentapeptide scaffolds; conformational analysis via NMR spectroscopy |
Why This Matters
Enables rational design of constrained cyclic peptides without sacrificing side-chain-derived binding interactions, expanding accessible chemical space beyond proline-only designs.
- [1] Laufer B, Chatterjee J, Frank AO, Kessler H. Can N-methylated amino acids serve as substitutes for prolines in conformational design of cyclic pentapeptides? J Pept Sci. 2009;15(3):141-146. View Source
